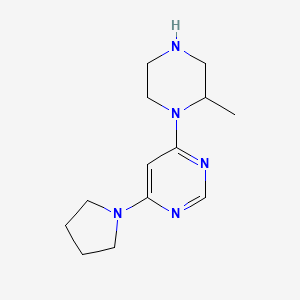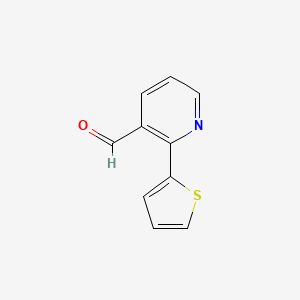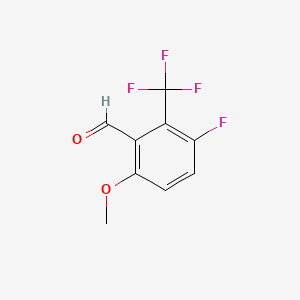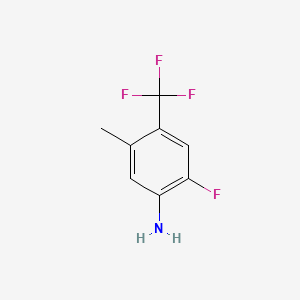
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1373920-67-2 . It has a molecular weight of 222.14 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H6F4O2/c1-15-6-2-5 (4-14)8 (10)7 (3-6)9 (11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Pharmacological Research
In pharmacological research, fluorinated compounds similar to "2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde" have been studied for their potential in medical imaging, particularly in Positron Emission Tomography (PET). Fluorine-18 labeled benzamide analogues have been synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors, showing high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for tumor imaging (Tu et al., 2007).
Biochemical Research
In the field of biochemistry, fluorinated compounds have been used to study enzyme inhibition and receptor binding. For example, derivatives of fluorene and biphenyl, with fluorination similar to "this compound," have been investigated for their carcinogenic activities, providing insights into the molecular mechanisms of carcinogenesis and the role of specific functional groups in these processes (Miller et al., 1962).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds often interact with various enzymes or receptors in the body, influencing their function .
Mode of Action
It’s known that similar compounds can undergo nucleophilic attack on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .
Biochemical Pathways
It’s worth noting that similar compounds can be involved in various biochemical reactions, such as free radical reactions at the benzylic position .
Pharmacokinetics
The compound’s molecular weight (22214) and structure suggest it may have certain pharmacokinetic properties . For instance, its molecular weight is within the range generally favorable for oral bioavailability.
Result of Action
Similar compounds can cause changes at the molecular level, such as the formation of new bonds or the breaking of existing ones .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde. For example, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Additionally, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of more complex pharmaceutical and biologically active compounds . It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as a substrate or inhibitor for specific enzymes, influencing their activity and the overall biochemical pathways they are involved in. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may inhibit or activate specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, its impact on gene expression can result in the upregulation or downregulation of target genes, thereby influencing cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in significant biological responses. Toxicity studies have indicated that excessive doses can cause cellular damage, organ toxicity, or other adverse outcomes, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo metabolic reactions, such as oxidation, reduction, or conjugation, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity, bioavailability, and overall effects on cellular function. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its role in biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects . The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments or tissues can influence its activity and function. Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological effects. Studying the subcellular distribution of the compound can provide valuable insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTRIRREEHYBRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride](/img/structure/B1405258.png)



![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)



![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)
![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)
![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405277.png)


![3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1405281.png)
